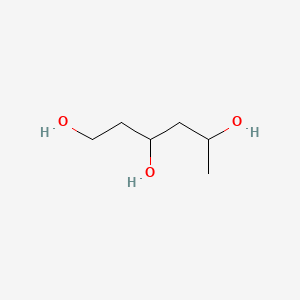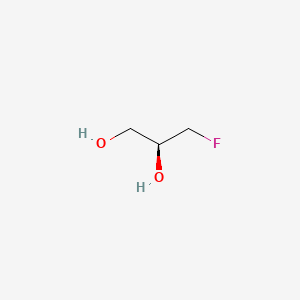
(2s)-3-Fluoropropane-1,2-diol
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Wissenschaftliche Forschungsanwendungen
1. Applications in Battery Technology
The compound has been investigated as an effective solid-electrolyte interphase (SEI) forming additive for lithium-ion batteries. Studies by Krämer et al. (2012) have shown that 1-Fluoropropane-2-one, a related compound, can improve the first cycle efficiency and long-term cycling stability of lithium-ion batteries when used with propylene carbonate-based electrolytes on graphite electrodes (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).
2. Role in Ion Chemistry and Spectroscopy
Research into the ion chemistry of 2-fluoropropane, a structurally similar molecule, has provided insights into gas-phase reactions and fragmentation patterns. Beauchamp and Park (1976) explored these reactions, which included fluorine ion transfer and chain reactions leading to different chemical conversions, using ion cyclotron resonance spectroscopy (Beauchamp & Park, 1976).
3. Understanding Molecular Structures
Gas electron diffraction studies, such as those by Kakubari, Iijima, and Kimura (1975), have been instrumental in determining the molecular structure of 2-fluoropropane, revealing crucial details like bond lengths and angles. This type of research is vital for understanding the physical properties of fluorinated compounds (Kakubari, Iijima, & Kimura, 1975).
4. Photoionization Mass Spectrometry
Williamson, Lebreton, and Beauchamp (1976) utilized photoionization mass spectrometry to study 2-fluoropropane and 2,2-difluoropropane. Their work included determining ionization potentials and studying the thermochemistry of neutrals and ions involved, contributing to a better understanding of the chemical properties of fluorinated compounds (Williamson, Lebreton, & Beauchamp, 1976).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Zukünftige Richtungen
This involves predicting or proposing future research directions, potential applications, or modifications of the compound that could be beneficial.
For a specific compound, these analyses would require access to experimental data, scientific literature, and various analytical tools. Please consult a relevant expert or database for detailed information.
Eigenschaften
IUPAC Name |
(2S)-3-fluoropropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNJBQKAXAXBQ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028426 | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-3-Fluoropropane-1,2-diol | |
CAS RN |
33644-25-6 | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33644-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-fluoro-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



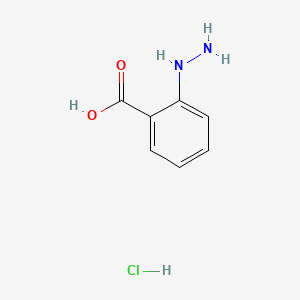


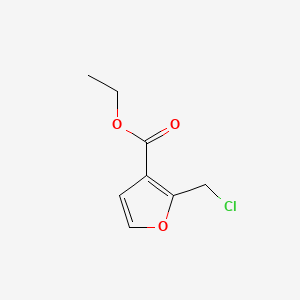


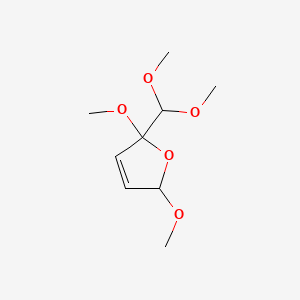

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)




